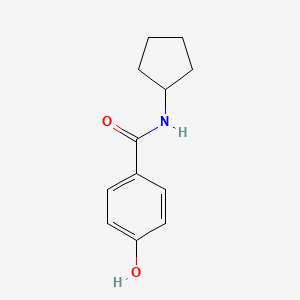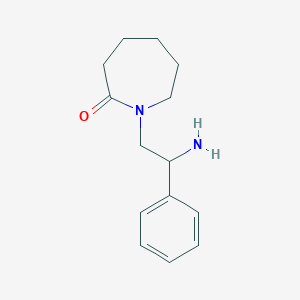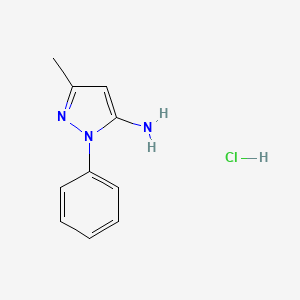
N-cyclopentyl-4-hydroxybenzamide
Übersicht
Beschreibung
N-cyclopentyl-4-hydroxybenzamide is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 . It is used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.25 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibitors and Anticancer Agents
N-hydroxybenzamides, including N-cyclopentyl-4-hydroxybenzamide, are being researched for their role as histone deacetylase inhibitors, a promising avenue in cancer treatment. Studies have shown these compounds to exhibit cytotoxicity against various cancer cell lines and are considered potential anticancer agents. Their ability to inhibit histone deacetylases and induce cell-cycle arrest in cancer cells is particularly noteworthy (Doan Thanh Hieu et al., 2018); (T. Huong et al., 2017); (J. Jiao et al., 2009).
Development of Potential Anticancer Agents
Several N-hydroxybenzamides have shown significant cytotoxicity against various human cancer cells, making them candidates for further development into potential anticancer agents. The structure-activity relationship of these compounds has been explored, revealing insights into their mechanisms of action (Zhonghai Tang et al., 2017).
Novel HDAC Inhibitors and Therapeutics
Some N-hydroxybenzamides exhibit properties of potent histone deacetylase (HDAC) inhibitors, crucial in the development of new therapeutics for cancer. These compounds have been evaluated for their biological activity, highlighting their potential as novel HDAC inhibitors (D. A. Rodrigues et al., 2016); (C. Blackburn et al., 2013).
Biosensor Development
Research has explored the use of N-hydroxybenzamides in developing biosensors. For example, a study detailed the creation of a biosensor utilizing N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of glutathione and piroxicam, demonstrating the versatility of these compounds in analytical applications (H. Karimi-Maleh et al., 2014).
Molecular Docking and Antimicrobial Activity
The antimicrobial activity of N-hydroxybenzamides has been studied using molecular docking programs. The antibacterial and antifungal activities of these compounds were correlated with their chemical and biological properties, indicating their potential in antimicrobial applications (P. Ramesh et al., 2020); (I. Ienascu et al., 2022).
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-7-5-9(6-8-11)12(15)13-10-3-1-2-4-10/h5-8,10,14H,1-4H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWFBIGOEVEUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142855.png)


![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)


![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B6142903.png)
![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)
![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)